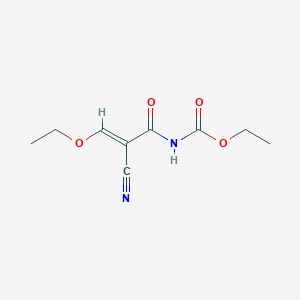

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Übersicht

Beschreibung

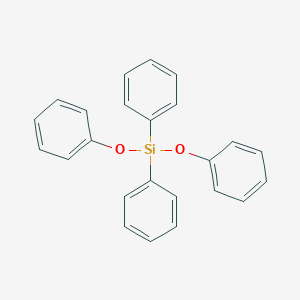

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a chemical compound with the molecular formula C9H12N2O4 . It is used for research and development purposes .

Synthesis Analysis

The compound is synthesized highly stereoselectively by the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride . The reaction is carried out under reflux for 2 hours .Molecular Structure Analysis

The molecular weight of this compound is 212.2 . It is a push-pull olefin . The negative entropy of activation for its isomerization indicates that the transition state has much more charge separation than the ground state .Chemical Reactions Analysis

Forty percent of the compound was isomerized to Z-2 after two hours of irradiation at 254 nm . All the Z-2 was isomerized back to E-2 spontaneously and irreversibly .Wissenschaftliche Forschungsanwendungen

Occurrence and Formation Mechanisms

Ethyl Carbamate is found in fermented foods and alcoholic beverages, with its levels varying widely based on production methods and ingredients used. The formation of EC is attributed to chemical reactions involving urea and ethanol or from cyanide and its derivatives under certain conditions. Understanding these mechanisms is crucial for developing strategies to minimize EC's presence in consumer products due to its genotoxic and carcinogenic properties (Weber & Sharypov, 2009; Zhao Gong-ling, 2009).

Detection and Quantification Methods

Research into detecting and quantifying EC in foods and beverages has evolved to include sophisticated analytical techniques. These methods aim to accurately measure EC levels to assess exposure risks and efficacy of reduction strategies. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed. These analytical advancements provide critical support for regulatory compliance and consumer safety (Weber & Sharypov, 2009).

Mitigation Strategies

Given the potential health risks associated with EC, significant research has focused on identifying methods to reduce its formation during food and beverage production. These strategies range from optimizing fermentation processes to removing precursors known to contribute to EC formation. Such efforts are essential for producing safer food and beverage products while maintaining their quality and sensory attributes (Xiao Yong & Deng Fangming, 2012).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Wirkmechanismus

Target of Action

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, also known as ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate, is a push-pull olefin

Mode of Action

The compound undergoes a highly stereoselective reaction with ethyl orthoformate in the presence of acetic anhydride, resulting in the formation of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2) . This compound can be isomerized to Z-2 after two hours of irradiation at 254 nm . The backward isomerization from Z-2 to E-2 can be driven by heat and occurs spontaneously and irreversibly .

Biochemical Pathways

The compound’s ability to undergo isomerization suggests it could potentially influence pathways involving molecular switches .

Result of Action

The primary result of the compound’s action is the isomerization from E-2 to Z-2 under ultraviolet light, and the spontaneous and irreversible isomerization from Z-2 back to E-2 under heat . This behavior suggests that the compound could potentially function as a molecular switch .

Action Environment

The isomerization of the compound is influenced by environmental factors such as light and heat . Specifically, ultraviolet light drives the isomerization from E-2 to Z-2, while heat drives the backward isomerization from Z-2 to E-2 .

Eigenschaften

IUPAC Name |

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801184148 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869116-51-8, 1187-34-4 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1187-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate highly stereoselective towards the E isomer?

A1: The reaction of Ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride predominantly yields the E isomer of this compound (E-2). This high stereoselectivity is attributed to two main factors []:

Q2: What is unique about the isomerization behavior of this compound?

A2: this compound (E-2) exhibits unusual irreversible thermal isomerization to its Z isomer (Z-2) []. While UV irradiation at 254 nm can convert 40% of E-2 to Z-2, the Z-2 isomer spontaneously and entirely reverts back to E-2 without external stimuli []. This process is characterized by a negative entropy of activation, suggesting a more charge-separated transition state compared to the ground state []. The low rotational barrier and significant chemical shift difference (∆δC=C = 85.83 ppm) between the two sp2-hybridized carbons of the C=C bond further classify this compound as a "push-pull" olefin [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

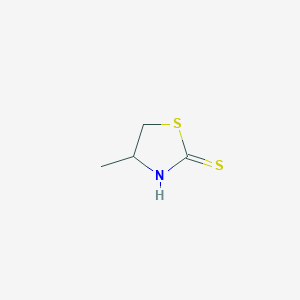

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)